REACTION_CXSMILES
|
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|
|
Name
|
|
Quantity
|
1.59 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
161 μL
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.635 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred overnight in the dark at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This was stirred for one hour in the dark at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the immunogens were dialyzed against three changes of PBS
|
Type
|
CUSTOM
|
Details
|
to remove any free hapten and excess coupling reagents
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|
|
Name
|
|
Quantity
|
1.59 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
161 μL
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.635 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred overnight in the dark at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This was stirred for one hour in the dark at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the immunogens were dialyzed against three changes of PBS
|
Type
|
CUSTOM
|
Details
|
to remove any free hapten and excess coupling reagents
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|
|
Name
|
|
Quantity
|
1.59 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
161 μL
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.635 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred overnight in the dark at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This was stirred for one hour in the dark at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the immunogens were dialyzed against three changes of PBS
|
Type
|
CUSTOM
|
Details
|
to remove any free hapten and excess coupling reagents
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|
|
Name
|
|
Quantity
|
1.59 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
161 μL
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.635 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred overnight in the dark at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This was stirred for one hour in the dark at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the immunogens were dialyzed against three changes of PBS
|
Type
|
CUSTOM
|
Details
|
to remove any free hapten and excess coupling reagents
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC1C=CC=CC=1C1C=CC(C2C(C)=C([C:25]([OH:27])=[O:26])C3C(=CC=C(CCN)C=3)N=2)=CC=1.[Na].[C:32]1(=[O:38])[O:37][C:35](=[O:36])[CH2:34][CH2:33]1.C([O-])(=O)CCC([NH-])=[O:43].[Na+].[Na+]>CN(C)C=O.C(=O)(O)[O-].[Na+].C(N(CC)CC)C>[C:35]1(=[O:36])[O:37][C:32](=[O:38])[CH2:33][CH2:34]1.[C:25](=[O:26])([O-:43])[O-:27] |f:3.4.5,7.8,^1:30|
|
Name
|
|
Quantity
|
1.59 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
161 μL
|
Type
|
reactant
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)CCN
|
Name
|
Sodium Salt-succinamic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)[NH-])(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
43.3 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.635 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred overnight in the dark at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This was stirred for one hour in the dark at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the immunogens were dialyzed against three changes of PBS
|
Type
|
CUSTOM
|
Details
|
to remove any free hapten and excess coupling reagents
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(=O)O1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |